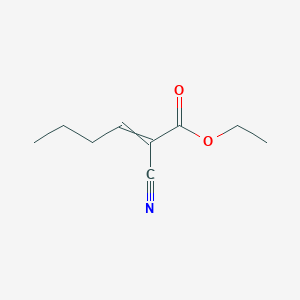

Ethyl-2-cyano-3-propylacrylate

Description

Le 2-Cyano-3-propylacrylate d'éthyle est un composé chimique appartenant à la famille des cyanoacrylates. Les cyanoacrylates sont connus pour leur polymérisation rapide en présence d'humidité, ce qui en fait les ingrédients actifs de nombreuses colles commerciales, telles que les superglues. Le 2-Cyano-3-propylacrylate d'éthyle est un liquide incolore avec une faible odeur sucrée et une faible viscosité. Il est principalement utilisé dans des applications industrielles en raison de ses fortes propriétés adhésives et de son temps de durcissement rapide.

Propriétés

Formule moléculaire |

C9H13NO2 |

|---|---|

Poids moléculaire |

167.20 g/mol |

Nom IUPAC |

ethyl 2-cyanohex-2-enoate |

InChI |

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h6H,3-5H2,1-2H3 |

Clé InChI |

USHSLSUBTWXMQR-UHFFFAOYSA-N |

SMILES canonique |

CCCC=C(C#N)C(=O)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Le 2-Cyano-3-propylacrylate d'éthyle peut être synthétisé par condensation du cyanoacétate d'éthyle avec du formaldéhyde, suivie d'une décomposition thermique du polymère résultant . Cette réaction exothermique produit le polymère, qui est ensuite fritté et "craqué" thermiquement pour produire le monomère. Une autre méthode implique la carboxyéthoxylation du cyanoacétylène . Les méthodes de production industrielle impliquent souvent des procédés discontinus à grande échelle pour garantir une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le 2-Cyano-3-propylacrylate d'éthyle présente plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du 2-Cyano-3-propylacrylate d'éthyle implique une polymérisation rapide lors de l'exposition à l'humidité. La présence du groupe cyano et du groupe ester dans la molécule conduit à la polarisation de la double liaison, initiant une polymérisation anionique. Ce processus aboutit à la formation d'un polymère de poids moléculaire élevé qui crée des liaisons adhésives solides. Les cibles moléculaires comprennent les surfaces à lier, où le polymère forme une couche cohésive qui adhère aux substrats.

Applications De Recherche Scientifique

Ethyl-2-cyano-3-propylacrylate has several scientific research applications:

Mécanisme D'action

The mechanism of action of ethyl-2-cyano-3-propylacrylate involves rapid polymerization upon exposure to moisture. The presence of the cyano group and the ester group in the molecule leads to polarization of the double bond, initiating anionic polymerization. This process results in the formation of a high molecular weight polymer that creates strong adhesive bonds . The molecular targets include the surfaces being bonded, where the polymer forms a cohesive layer that adheres to the substrates.

Comparaison Avec Des Composés Similaires

Le 2-Cyano-3-propylacrylate d'éthyle peut être comparé à d'autres composés cyanoacrylates tels que :

Cyanoacrylate de méthyle : Connu pour son utilisation dans les superglues ménagères, il a un temps de durcissement plus rapide mais une flexibilité inférieure par rapport au 2-Cyano-3-propylacrylate d'éthyle.

Cyanoacrylate de butyle : Utilisé dans les applications médicales pour sa biocompatibilité et sa flexibilité, mais il a un temps de durcissement plus lent.

Cyanoacrylate d'octyle : Également utilisé dans les applications médicales, il offre la flexibilité et la biocompatibilité les plus élevées, mais il est plus cher.

Le 2-Cyano-3-propylacrylate d'éthyle est unique en raison de son équilibre entre un temps de durcissement rapide, de fortes propriétés adhésives et une flexibilité modérée, ce qui le rend approprié pour les applications industrielles et médicales.

Activité Biologique

Ethyl-2-cyano-3-propylacrylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, including the Knoevenagel condensation reaction. This method typically involves the reaction of ethyl cyanoacetate with an appropriate aldehyde under basic conditions to yield the desired acrylate derivative. The synthesis process can be optimized for yield and purity by adjusting reaction conditions such as temperature and catalyst type.

Biological Properties

1. Anticancer Activity:

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, a study utilizing in silico methods predicted enhanced antineoplastic activity against breast cancer cells compared to other types of cancer. The binding modes and interaction sites were investigated through molecular docking studies, indicating potential targets within cancer cell pathways .

2. Antimicrobial Effects:

This compound has shown antimicrobial activity against various pathogens. Its efficacy has been evaluated through different assays, demonstrating inhibition of bacterial growth in vitro. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

3. Anti-inflammatory Properties:

The compound also exhibits anti-inflammatory effects, which are crucial in treating conditions characterized by chronic inflammation. Research has suggested that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions often involve:

- Hydrogen Bonding: The cyano group can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.

- π-π Stacking Interactions: The aromatic nature of the compound allows it to engage in π-π stacking with nucleobases or aromatic amino acids, potentially affecting gene expression and protein synthesis.

Case Study 1: Anticancer Activity

A study focused on the anticancer potential of this compound derivatives found that they significantly inhibited the proliferation of breast cancer cells in vitro. The derivatives demonstrated IC50 values lower than those of standard chemotherapeutics, suggesting superior efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as a novel antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity | Effect | IC50/EC50 Values | Target Pathway |

|---|---|---|---|

| Anticancer | Inhibition of cell proliferation | < 10 µM (breast cancer) | Cell cycle regulation |

| Antimicrobial | Bacterial growth inhibition | 50 µg/mL (various strains) | Cell membrane integrity |

| Anti-inflammatory | Reduction in cytokine levels | Not specified | Inflammatory signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.